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For Researchers, Scientists, and Drug Development Professionals

Abstract
N-Cyclohexyl-3-aminopropanesulfonic acid (CAPS) is a zwitterionic biological buffer with a high

pKa, making it an invaluable tool for maintaining alkaline conditions in a variety of biochemical

and molecular biology applications. Its minimal reactivity, low metal-binding capacity, and

compatibility with common protein analysis techniques have established it as a buffer of choice

in numerous experimental workflows. This guide provides an in-depth overview of the core

functions and applications of CAPS buffer, complete with detailed experimental protocols,

quantitative data, and visual representations of key procedures.

Core Properties of CAPS Buffer
CAPS is a white crystalline powder with good solubility in water.[1] As a zwitterionic buffer, it

possesses both a positive and a negative charge, which contributes to its excellent pH stability

with minimal ionic interference.[1] Its high pKa makes it particularly effective for buffering in the

alkaline pH range of 9.7 to 11.1.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b018068?utm_src=pdf-interest
https://jadechemwh.com/caps-buffer-high-ph-zwitterionic-solution-for-life-science-and-industrial-innovation/
https://jadechemwh.com/caps-buffer-high-ph-zwitterionic-solution-for-life-science-and-industrial-innovation/
https://jadechemwh.com/caps-buffer-high-ph-zwitterionic-solution-for-life-science-and-industrial-innovation/
https://www.goldbio.com/products/caps
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value References

Chemical Name
N-Cyclohexyl-3-

aminopropanesulfonic acid
[1]

Molecular Formula C₉H₁₉NO₃S [1][2]

Molecular Weight 221.32 g/mol [1][2]

pKa (25°C) 10.4 [1]

Effective pH Range 9.7 - 11.1 [1][2]

Appearance White crystalline powder [1]

Solubility in Water ~5 g/100 mL at 25°C [1]

Key Applications in Biological Research
The unique properties of CAPS buffer make it suitable for a range of applications where

alkaline conditions are required.

Western Blotting: CAPS is an excellent transfer buffer for the electroblotting of proteins,

especially those with high molecular weights (>50 kDa), from SDS-PAGE gels to

nitrocellulose or PVDF membranes.[2][3]

Protein Sequencing: Because it is glycine-free, CAPS buffer is highly recommended for

transferring proteins that will be subjected to N-terminal sequencing by Edman degradation.

[4] Glycine can interfere with the sequencing chemistry.

Enzyme Kinetics: CAPS is ideal for studying enzymatic reactions that have optimal activity at

high pH, such as alkaline phosphatase.[1] Its negligible binding of metal ions also makes it

suitable for investigating metal-dependent enzymes.[2]

Capillary Electrophoresis: CAPS can be used in buffer systems for the separation of peptides

and proteins.

Protein Footprinting and Cross-Linking: The defined pH environment provided by CAPS is

beneficial in structural biology techniques like protein footprinting and chemical cross-linking

to study protein conformation and interactions.[5][6][7][8][9][10]
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Experimental Protocols
Preparation of CAPS Buffer Stock Solution (10x, 100
mM, pH 11.0)
Materials:

CAPS (MW: 221.32 g/mol )

Deionized water (dH₂O)

Sodium hydroxide (NaOH) solution (e.g., 1 M)

pH meter

Magnetic stirrer and stir bar

Graduated cylinder

Beaker

Procedure:

Weigh 22.13 g of CAPS powder and add it to a beaker containing approximately 800 mL of

dH₂O.

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the CAPS powder is

completely dissolved.

Calibrate the pH meter.

Slowly add NaOH solution to the CAPS solution while monitoring the pH. Continue adding

NaOH until the pH reaches 11.0.

Transfer the solution to a 1 L graduated cylinder and add dH₂O to a final volume of 1000 mL.

Sterilize the buffer by filtration through a 0.22 µm filter.

Store the 10x stock solution at 4°C.
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Western Blotting of High-Molecular-Weight Proteins
This protocol is optimized for the wet transfer of proteins with molecular weights greater than

150 kDa.

Materials:

10x CAPS Transfer Buffer stock (100 mM CAPS, pH 11.0)

Methanol

Deionized water (dH₂O)

SDS-PAGE gel with separated proteins

PVDF or nitrocellulose membrane (0.45 µm pore size)

Filter paper

Sponges for transfer cassette

Wet transfer apparatus

Power supply

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

Primary antibody

Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Procedure:

Prepare 1x CAPS Transfer Buffer: To prepare 1 L of 1x transfer buffer, combine 100 mL of

10x CAPS Transfer Buffer stock, 200 mL of methanol, and 700 mL of dH₂O.[3] Chill the

buffer to 4°C.
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Equilibrate Gel: After electrophoresis, carefully remove the stacking gel and equilibrate the

resolving gel in 1x CAPS Transfer Buffer for 15-20 minutes.

Prepare Membrane: Cut the PVDF or nitrocellulose membrane and filter papers to the size of

the gel. If using PVDF, activate the membrane by immersing it in methanol for 30 seconds,

followed by a brief rinse in dH₂O and then equilibration in 1x CAPS Transfer Buffer for at

least 5 minutes. Nitrocellulose membranes only require equilibration in the transfer buffer.

Assemble the Transfer Stack: In a tray containing 1x CAPS Transfer Buffer, assemble the

transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper,

sponge. Ensure there are no air bubbles between the layers.

Perform Electrotransfer: Place the transfer cassette into the wet transfer tank filled with cold

1x CAPS Transfer Buffer.[11] Connect the power supply and perform the transfer. For high-

molecular-weight proteins, a longer transfer time at a lower voltage is recommended (e.g.,

20-30V overnight at 4°C).[11]

Blocking: After transfer, rinse the membrane with TBS-T and incubate it in blocking buffer for

1 hour at room temperature with gentle agitation.

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking

buffer) overnight at 4°C. Wash the membrane three times with TBS-T for 5-10 minutes each.

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour

at room temperature. Wash the membrane again as described previously.

Detection: Incubate the membrane with the chemiluminescent substrate according to the

manufacturer's instructions and visualize the protein bands using an imaging system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://nordicbiosite.com/protocols/westernblot_0.pdf
https://nordicbiosite.com/protocols/westernblot_0.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SDS-PAGE

Electrotransfer Immunodetection

Gel
Preparation

Sample
Loading

Run
Electrophoresis

Assemble
Transfer Stack

Prepare CAPS
Transfer Buffer

Wet Transfer
(e.g., 30V overnight) Blocking Primary Antibody

Incubation
Secondary Antibody

Incubation
Chemiluminescent

Detection end

Image
Analysis

Click to download full resolution via product page

CAPTION: Western Blotting Workflow using CAPS Buffer.

Alkaline Phosphatase (ALP) Kinetic Assay
This protocol describes a colorimetric assay to determine the kinetic parameters of alkaline

phosphatase using p-nitrophenylphosphate (pNPP) as a substrate.

Materials:

CAPS buffer (e.g., 100 mM, pH 10.5)

p-Nitrophenylphosphate (pNPP) stock solution

Alkaline phosphatase (ALP) enzyme solution

Sodium hydroxide (NaOH) solution (e.g., 3 M) for stopping the reaction

Spectrophotometer or microplate reader

96-well plate or cuvettes

Incubator or water bath set to the desired temperature (e.g., 37°C)

Procedure:
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Prepare Reagents: Prepare a series of dilutions of the pNPP stock solution in CAPS buffer to

create a range of substrate concentrations. Prepare a working solution of the ALP enzyme in

CAPS buffer.

Set up the Reaction: In a 96-well plate or cuvettes, add the desired volume of each pNPP

dilution. Pre-warm the plate/cuvettes and the enzyme solution to the reaction temperature.

Initiate the Reaction: To start the reaction, add a small volume of the ALP enzyme solution to

each well/cuvette containing the substrate. Mix quickly but gently.

Incubate: Incubate the reaction at the desired temperature for a fixed period (e.g., 10-30

minutes). The incubation time should be within the linear range of the reaction.

Stop the Reaction: Stop the reaction by adding a strong base, such as NaOH. This will also

enhance the yellow color of the product, p-nitrophenol.

Measure Absorbance: Measure the absorbance of the yellow product at 405 nm using a

spectrophotometer or microplate reader.

Data Analysis: Create a standard curve using known concentrations of p-nitrophenol to

convert absorbance values to the amount of product formed. Plot the initial reaction velocity

(V₀) against the substrate concentration ([S]). Determine the Michaelis-Menten constant

(Km) and maximum velocity (Vmax) from a Lineweaver-Burk plot or by non-linear regression

analysis of the V₀ vs. [S] plot.
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CAPTION: Alkaline Phosphatase Kinetic Assay Workflow.

Sample Preparation for N-terminal Protein Sequencing
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This protocol outlines the key steps for preparing a protein sample for N-terminal sequencing

following SDS-PAGE and electroblotting using CAPS buffer.

Materials:

SDS-PAGE gel containing the purified protein of interest

CAPS Transfer Buffer (10 mM CAPS, 10% methanol, pH 11.0)

PVDF membrane

Methanol

Deionized water (dH₂O)

Coomassie Blue R-250 staining solution (0.1% in 40% methanol, 1% acetic acid)

Destaining solution (50% methanol)

Clean razor blade or scalpel

Procedure:

SDS-PAGE: Run the purified protein on an SDS-PAGE gel. It is crucial to use high-quality

reagents to minimize N-terminal blockage.

Electroblotting: Transfer the protein from the gel to a PVDF membrane using the CAPS

Transfer Buffer as described in the Western blotting protocol (Section 3.2). The use of CAPS

buffer is critical here as it does not contain glycine.

Staining: After transfer, rinse the PVDF membrane thoroughly with dH₂O. Stain the

membrane with Coomassie Blue R-250 for 1-2 minutes.

Destaining: Destain the membrane with the destaining solution until the protein band of

interest is clearly visible against a faint background.

Washing: Wash the membrane extensively with dH₂O to remove all traces of methanol and

acetic acid. This is a critical step as these chemicals can interfere with the sequencing
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chemistry.

Drying and Excision: Allow the membrane to air dry completely. Carefully excise the protein

band of interest using a clean razor blade.

Sample Submission: Place the excised band in a clean microfuge tube for submission to a

protein sequencing facility.
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CAPTION: N-terminal Protein Sequencing Sample Prep.

Conclusion
CAPS buffer is a versatile and robust buffering agent for a wide range of applications in

biological research, particularly those requiring alkaline conditions. Its chemical stability, low

reactivity, and compatibility with downstream analytical techniques such as protein sequencing

make it an indispensable tool for researchers, scientists, and drug development professionals.

The detailed protocols and workflows provided in this guide offer a practical framework for the

successful implementation of CAPS buffer in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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